2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
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Overview
Description
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve refluxing the mixture until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.
Scientific Research Applications
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Pharmaceuticals: It is explored for its anticancer properties, with studies indicating its effectiveness against certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring are also investigated for their pharmacological properties.
Uniqueness
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to the combination of the cyclopropyl group and the oxadiazole ring, which may confer specific biological activities and chemical properties not found in other similar compounds .
Properties
IUPAC Name |
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMBWLWLXFAQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3CNCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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